(R)-4-Chlorostyrene oxide
Overview
Description
(R)-4-Chlorostyrene oxide, also known as this compound, is a useful research compound. Its molecular formula is C8H7ClO and its molecular weight is 154.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chiral Building Blocks for Drug Synthesis : (R)-4-Chlorostyrene oxide serves as a key intermediate in the preparation of several beta 3-adrenergic receptor agonists, which show potential in treating obesity and diabetes. The synthesis methods for this compound have been refined to achieve high enantiomeric purity, which is crucial for the effectiveness of these agonists (Oh Kyoung Choi & B. Cho, 2000).
Precursor for Beta-Adrenergic Agonists : (R)-2-Chloro-1-(m-chlorophenyl)ethanol, a precursor of this compound, is vital in synthesizing beta 3-adrenergic receptor agonists. These compounds have significant pharmaceutical importance (Shiwen Xia, Hui Lin, Yongzheng Chen, 2012).
Enzymatic Transformations : The enzymatic biohydrolysis of racemic styrene oxide derivatives, including this compound, has been explored for producing enantiomerically pure compounds. Such processes are crucial for synthesizing biologically active molecules (M. I. Monterde et al., 2004).
Epoxide Hydrolase-Catalyzed Processes : Epoxide hydrolases have been employed in 'green chemistry' processes to achieve high enantiomeric purity of this compound. These methods are environmentally friendly and efficient, offering potential for industrial applications (K. Manoj et al., 2001).
Catalysis and Chemical Synthesis : this compound is involved in various catalytic processes, including the preparation of conducting polymers and the development of efficient catalysts for epoxidation of alkenes. These applications highlight its role in materials science and chemical engineering (R. I. Kureshy et al., 2005).
Enantioselective Hydrolysis : Specific bacterial strains have been identified that can efficiently and selectively hydrolyze this compound, leading to high-purity enantiomers. This process is crucial for producing compounds with specific stereochemical configurations, which is important in pharmaceutical production (Seungha Hwang, C. Choi, E. Lee, 2008).
Composite Material Synthesis : this compound is also used in the synthesis of composite materials, such as graphene-based electrodes, demonstrating its utility in advanced material sciences (Y. Hou et al., 2010).
Mechanism of Action
Target of Action
It is known that similar compounds, such as nitric oxide (no), play strategic roles in the metabolism of microorganisms in natural environments and in host-pathogen interactions . NO is an intercellular messenger that has been recognized as one of the most versatile players in the immune system .
Mode of Action
For instance, nitric oxide (NO) interferes with heme groups of the electron transfer complex IV .
Biochemical Pathways
It is known that similar compounds, such as nitric oxide (no), play a role in various biochemical transformations such as carboxylation, hydroxylation, peroxidation, or modulation of signal transduction pathways .
Pharmacokinetics
Pharmacokinetic studies are crucial in understanding the behavior of a compound in the body, including its bioavailability .
Result of Action
Similar compounds, such as nitric oxide (no), have been shown to cause oxidative stress and cell death .
Action Environment
The action, efficacy, and stability of ®-4-Chlorostyrene oxide can be influenced by various environmental factors. For instance, nitric oxide (NO) has been shown to play key roles in plant growth and defense, crossing cell membranes and enhancing cell communication . Similarly, ®-4-Chlorostyrene oxide may also interact with its environment in a complex manner.
Properties
IUPAC Name |
(2R)-2-(4-chlorophenyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWLXNDOMYKTAD-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21019-51-2 | |
Record name | 4-Chlorostyrene oxide, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021019512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R)-2-(4-chlorophenyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLOROSTYRENE OXIDE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T123H8S6O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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